Product packaging for Ropentofylline(Cat. No.:)

Ropentofylline

Cat. No.: B13401553
M. Wt: 308.33 g/mol
InChI Key: COZXOOXXLNUDBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propentofylline (also known as HWA 285) is a xanthine derivative with a multifaceted mechanism of action, making it a valuable compound for neuroscience and neurodegenerative disease research . It functions as a dual inhibitor, targeting both phosphodiesterase (PDE) enzymes and adenosine reuptake . By inhibiting PDE, Pthis compound increases intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), secondary messengers involved in neuroprotective pathways and synaptic plasticity . Concurrently, its inhibition of adenosine reuptake leads to increased extracellular concentrations of adenosine, potentiating neuroprotective effects mediated by adenosine A1 and A2 receptors and helping to reduce neuronal excitotoxicity . Originally investigated for treating Alzheimer's disease and vascular dementia in humans, Pthis compound demonstrated efficacy in modulating glial cell activation and pathological processes like increased cytokine production and free radical formation . It was shown to improve learning and memory deficits related to β-amyloid protein deposition and is recognized for its ability to stimulate the synthesis of nerve growth factor (NGF) in astroglial cells . Furthermore, recent studies highlight its potent antioxidant capabilities. Research indicates that Pthis compound can improve thiol-based antioxidant defenses and significantly limit lipid peroxidation in the brain following gliotoxic injury, underscoring its potential to rebalance the redox status in the central nervous system . While its development for human therapeutics was discontinued, it is used in veterinary medicine, providing a relevant model for studying its effects on cognitive decline and activity levels in aged animals . This compound is presented for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20N4O4 B13401553 Ropentofylline

Properties

Molecular Formula

C14H20N4O4

Molecular Weight

308.33 g/mol

IUPAC Name

5-(3-methyl-2,6-dioxo-7-propylpurin-1-yl)pentanoic acid

InChI

InChI=1S/C14H20N4O4/c1-3-7-17-9-15-12-11(17)13(21)18(14(22)16(12)2)8-5-4-6-10(19)20/h9H,3-8H2,1-2H3,(H,19,20)

InChI Key

COZXOOXXLNUDBZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=NC2=C1C(=O)N(C(=O)N2C)CCCCC(=O)O

Origin of Product

United States

Mechanistic Elucidation and Molecular Pathways Targeted by Propentofylline

Comprehensive Analysis of Receptor-Ligand Interactions and Molecular Targets

Investigating TNFRSF19 (TROY) as a Primary Microglial Target of Propentofylline (B1679635)

Pthis compound (PPF) has been identified to specifically target microglia within the tumor microenvironment, and a key molecular target in this interaction is the Tumor Necrosis Factor Receptor Superfamily, member 19 (TNFRSF19), also known as TROY. nih.govplos.org Research has demonstrated that pthis compound decreases the expression of TROY, which is upregulated in infiltrating microglia in response to glioma cells. plos.orgresearchgate.net TROY is a member of the TNFR superfamily and is involved in regulating microglial migration. nih.govplos.org Its expression is noted to be distinctly high on microglia compared to macrophages within the tumor microenvironment. plos.orgnih.gov

The interaction with TROY is significant as this receptor is implicated in the pro-tumorigenic functions of microglia. researchgate.net By targeting TROY, pthis compound effectively mitigates these functions and can decrease tumor growth. researchgate.net The specificity of pthis compound's action on microglia, and not macrophages, is attributed to this differential expression of TROY. researchgate.net In experimental models, the inhibition of TROY expression in microglia using siRNA significantly hampered their migration towards glioma cells, an effect that was mimicked by treatment with pthis compound. plos.orgnih.gov This underscores the role of TROY as a crucial receptor for microglial migration and as a primary target for the therapeutic actions of pthis compound. plos.org

Table 1: Research Findings on Pthis compound and TROY

Finding Organism/Cell Model Significance Reference(s)
Pthis compound decreases TROY expression in microglia. Rat glioma model (CNS-1 cells), Microglia Identifies TROY as a direct target of pthis compound. plos.orgresearchgate.net
TROY is upregulated in infiltrating microglia in the tumor microenvironment. Rat glioma model Highlights the relevance of TROY in the context of glioblastoma. plos.orgresearchgate.net
Inhibition of TROY (via siRNA or pthis compound) reduces microglial migration. Microglia, CNS-1 conditioned media Confirms the functional role of TROY in microglial activity and as the mechanism of pthis compound's effect. plos.orgnih.gov
TROY is differentially expressed in microglia versus macrophages. Tumor microenvironment Explains the selective action of pthis compound on microglia. plos.orgresearchgate.net

Exploration of Other Putative Molecular Targets and Binding Affinities

While TROY is a primary target, the complete molecular profile of pthis compound involves interactions with other molecules. The search for additional targets and their binding affinities is crucial for a comprehensive understanding of its pharmacological effects. Computational methods like reverse docking are employed to screen for potential interactions between a compound and a large dataset of proteins. nih.gov This approach can help identify new molecular mechanisms and potential alternative applications for existing drugs. nih.gov

The affinity of a ligand for its target is a key determinant of its biological activity. europeanpharmaceuticalreview.com Techniques such as affinity-based screening are instrumental in identifying molecules that bind to a specific target. europeanpharmaceuticalreview.com For instance, the binding affinity, often expressed as the dissociation constant (Kd) or the inhibition constant (Ki), quantifies the strength of the interaction. nih.gov While specific binding affinity data for pthis compound with a wide range of targets is not extensively detailed in the provided context, the significant downstream effects observed suggest a functionally relevant interaction with its identified targets.

Intracellular Signaling Cascades Modulated by Pthis compound

Decoding the Role of Pyk2, Rac1, and pJNK in Pthis compound-Mediated Effects

The signaling cascade downstream of TROY that is modulated by pthis compound involves several key intracellular molecules, namely Proline-rich tyrosine kinase 2 (Pyk2), Rac1, and phosphorylated c-Jun N-terminal kinase (pJNK). nih.govplos.org Research has shown that these molecules are downstream effectors of TROY signaling in microglia. plos.orgnih.gov

Treatment with pthis compound has been found to significantly inhibit the expression of Pyk2, Rac1, and pJNK in microglia that have been stimulated by glioma-conditioned media. nih.gov The inhibition of this signaling pathway by pthis compound mirrors the effects seen when TROY expression is knocked down using siRNA, further cementing the link between TROY and these downstream molecules. nih.govplos.org Specifically, pthis compound was shown to inhibit Pyk2 at a concentration as low as 0.1 µM, while significant inhibition of Rac1 was observed at 10 µM. nih.gov Pyk2 is a non-receptor tyrosine kinase that plays a role in cell migration, and its activation can be dependent on TROY in microglia. researchgate.netresearchgate.net Rac1, a small GTPase, is also a crucial regulator of cell motility. plos.org

Functional Impact on AKT and NF-κB Signaling Pathways

The functional impact of pthis compound extends to the modulation of the AKT and Nuclear Factor-kappa B (NF-κB) signaling pathways. The AKT pathway is a critical regulator of cell survival and proliferation. nih.govresearchgate.net The NF-κB pathway is a major transcription factor family that governs the expression of genes involved in inflammation, immunity, and cell survival. wikipedia.orgmdpi.com

While the direct modulation of AKT and NF-κB by pthis compound is an area of ongoing investigation, related compounds like pentoxifylline (B538998) have been shown to inhibit the proliferation of cells by down-regulating the Akt/NF-κB signaling pathway. nih.gov The AKT pathway can activate NF-κB, and both are implicated in promoting cell survival and proliferation by regulating the expression of various downstream targets. researchgate.netnih.gov Given that pthis compound has glial modulating and anti-inflammatory actions, it is plausible that its mechanism involves the modulation of these key inflammatory and survival pathways. plos.org

Table 2: Key Signaling Molecules Modulated by Pthis compound

Molecule Pathway Effect of Pthis compound Cellular Process Affected Reference(s)
Pyk2 TROY downstream signaling Inhibition Microglial Migration nih.govresearchgate.net
Rac1 TROY downstream signaling Inhibition Microglial Migration nih.govplos.org
pJNK TROY downstream signaling Inhibition Microglial Migration nih.govplos.org
AKT PI3K/AKT Potential Modulation Cell Survival, Proliferation nih.govresearchgate.net
NF-κB NF-κB Signaling Potential Modulation Inflammation, Cell Survival nih.govwikipedia.org

Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathway Components, Including p38

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate a wide array of cellular processes, including proliferation, differentiation, and stress responses. nih.gov The p38 MAPK pathway, in particular, is activated by environmental stresses and inflammatory cytokines and plays a significant role in inflammatory responses. cellsignal.comopenrheumatologyjournal.com

Pthis compound's modulation of the MAPK pathway is suggested by its influence on pJNK, a member of the MAPK family. nih.gov The regulation of p38 MAPK is another potential mechanism for the anti-inflammatory effects of pthis compound. The p38 MAPK pathway is involved in the regulation of protein synthesis and can be a key player in transformed cell growth. nih.gov Furthermore, the p38 MAPK pathway can be activated by various upstream kinases and, in turn, phosphorylates several transcription factors and other proteins to regulate immune and inflammatory responses. nih.govcellsignal.com The intricate interplay between different MAPK pathways, including potential crosstalk and feedback loops, suggests that pthis compound's effects on one component could have broader implications for cellular signaling. openrheumatologyjournal.com

Influence on Phosphoinositide Turnover and Arachidonic Acid Metabolism

This compound has been shown to exert an inhibitory effect on the turnover of polyphosphoinositides in the erythrocyte membrane. nih.gov Specifically, studies have demonstrated that this compound inhibits the labeling of phosphatidylinositol 4,5-bisphosphate and phosphatidylinositol 4-phosphate. nih.gov This inhibitory action suggests an interference with the early biochemical steps of cellular activation, potentially at the level of phospholipase C. nih.gov

Furthermore, this compound has been observed to block the metabolism of arachidonic acid in platelets. nih.gov Arachidonic acid, an endogenous fatty acid released from phospholipids (B1166683) by phospholipase A2, is a critical signaling molecule and a precursor to eicosanoids. tocris.com Its metabolism through cyclooxygenase and lipoxygenase pathways leads to the production of prostaglandins, thromboxanes, and leukotrienes, which are involved in a multitude of physiological processes. tocris.commdpi.com The inhibition of arachidonic acid metabolism by this compound points to a broader modulatory role in inflammatory and signaling cascades. nih.gov It is noteworthy that the intracellular concentration of arachidonic acid can influence insulin-stimulated phosphoinositide turnover, suggesting a complex interplay between these pathways. nih.gov

Modulation of Cyclic Nucleotide Signaling, specifically Cyclic AMP

A key aspect of this compound's mechanism of action is its ability to modulate cyclic nucleotide signaling, particularly by influencing the levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Cyclic AMP is a ubiquitous second messenger that transduces a wide array of extracellular signals into intracellular responses, regulating processes such as cell growth, energy homeostasis, and neuronal signaling. mdpi.comarborassays.comfrontiersin.org

This compound is known to inhibit the cyclic-adenosine-5',3'-monophosphate (cAMP)-specific phosphodiesterase (PDE). nih.gov Phosphodiesterases are enzymes responsible for the degradation of cyclic nucleotides, thereby controlling the duration and amplitude of their signaling. mdpi.comnephrojournal.com By inhibiting PDE, this compound leads to an induction of cAMP levels. nih.gov This elevation in cAMP-dependent signaling has been linked to a decrease in microglial proliferation and activation in culture, providing a potential mechanism for its glial-modulating effects. nih.gov

Table 1: Key Molecular Targets of this compound

Target Effect of this compound Downstream Consequence Reference
Phosphoinositide Turnover Inhibition of phosphatidylinositol 4,5-bisphosphate and phosphatidylinositol 4-phosphate labeling Interference with early cellular activation steps nih.gov
Arachidonic Acid Metabolism Inhibition of metabolism in platelets Modulation of inflammatory and signaling cascades nih.gov
cAMP-specific Phosphodiesterase (PDE) Inhibition Increased intracellular cAMP levels nih.gov

Mechanisms of Glial Cell Modulation by this compound

Glial cells, including microglia and astrocytes, are no longer considered passive support cells in the central nervous system (CNS) but are active participants in neuronal function and pathology. This compound's ability to modulate these cells is a critical component of its pharmacological profile.

Regulation of Microglial Activation and Migration

Microglia are the resident immune cells of the CNS, playing a crucial role in immune surveillance and response to injury or pathogens. frontiersin.orgmdpi.com Upon activation, microglia undergo morphological and functional changes, including proliferation, migration, and the production of various signaling molecules. nih.gov While this response is essential for CNS homeostasis, chronic or excessive microglial activation can be detrimental. mdpi.com

This compound has been shown to modulate microglial activation. The strengthening of cAMP-dependent signaling by this compound is associated with a decrease in microglial proliferation and activation. nih.gov This suggests that this compound can temper the pro-inflammatory responses of microglia. The regulation of microglial migration is also a key aspect of their function. frontiersin.org While direct studies on this compound's effect on microglial migration are to be further elucidated, its influence on the broader activation state implies a potential role in this process.

Pharmacological Influence on Astrocyte Function

Astrocytes are the most abundant glial cells in the CNS and are integral to maintaining brain homeostasis. They provide metabolic support to neurons, regulate blood flow, and are involved in synaptic transmission and plasticity. khanacademy.orgyoutube.com

This compound has demonstrated a significant pharmacological influence on astrocyte function. Studies have shown that this compound can inhibit astrocytic activation. nih.gov For instance, in a model of nerve injury, this compound treatment led to a decrease in the expression of Glial Fibrillary Acidic Protein (GFAP), a marker of astrocyte activation. nih.govnih.gov

Furthermore, this compound has been found to modulate the expression of glutamate (B1630785) transporters in astrocytes, specifically the glutamate transporter-1 (GLT-1) and the glutamate-aspartate transporter (GLAST). nih.govnih.gov Glutamate transporters are crucial for clearing excess glutamate from the synaptic cleft, thereby preventing excitotoxicity. nih.gov In a neuropathic pain model, this compound administration reinstated the promoter activation for these transporters on the injured side. nih.govnih.gov This ability to alter glial glutamate transporter function highlights a key mechanism by which this compound may exert its neuroprotective effects. nih.govnih.gov

Table 2: Effects of this compound on Glial Cells

Glial Cell Type Effect of this compound Key Findings Reference
Microglia Modulation of Activation Decreased proliferation and activation, likely via increased cAMP nih.gov
Astrocytes Inhibition of Activation Decreased GFAP expression nih.govnih.gov
Astrocytes Modulation of Glutamate Transporters Reinstated promoter activation for GLT-1 and GLAST nih.govnih.gov

Preclinical Pharmacodynamics and Efficacy in Experimental Models

Anti-inflammatory and Immunomodulatory Actions in Cellular and Tissue Models

Ropentofylline demonstrates significant immunomodulatory capabilities, particularly through its influence on immune cells and their release of inflammatory signaling molecules.

Research into the effects of this compound on human peripheral blood mononuclear cells (PBMCs) has revealed a differential pattern of cytokine regulation. nih.gov In in vitro studies where PBMCs were cultured directly with this compound, the production of Interleukin-6 (IL-6) was markedly increased, while Interleukin-1 beta (IL-1β) showed a slight increase. nih.govresearchgate.net In contrast, the production of Tumor Necrosis Factor-alpha (TNF-α) was not significantly affected under these conditions. nih.gov

However, the regulatory action of this compound changes in the presence of an immune stimulant. When PBMCs were stimulated with the streptococcal preparation OK-432, this compound significantly suppressed the production of both IL-1β and TNF-α in a dose-dependent manner. nih.govresearchgate.net Under these stimulated conditions, IL-6 secretion was not significantly altered. nih.gov This demonstrates that this compound's effect on cytokine production by PBMCs is context-dependent, capable of both stimulating and inhibiting key inflammatory cytokines. nih.gov

Table 1: Effect of this compound on Cytokine Production by Human PBMCs In Vitro
ConditionEffect on IL-6Effect on IL-1βEffect on TNF-αSource
PBMCs aloneMarkedly IncreasedSlightly IncreasedInsignificant Increase nih.gov
PBMCs + OK-432 StimulantNot Significantly IncreasedSignificantly SuppressedSignificantly Suppressed nih.gov

This compound exhibits prominent anti-inflammatory effects within the central nervous system (CNS) by acting as a glial modulator. patsnap.complos.org It primarily targets microglia and astrocytes, the key immune cells of the brain. patsnap.comjneurology.com By inhibiting the activation of these cells, this compound reduces the production and release of various inflammatory mediators. patsnap.comnih.gov

In experimental models of neuroinflammation, this compound has been shown to suppress the synthesis of pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. researchgate.netnih.gov It also inhibits the production of other inflammatory molecules such as matrix metalloproteinase-9 (MMP-9), which is involved in the breakdown of the extracellular matrix during neuroinflammatory processes. plos.org This activity is linked to its ability to inhibit phosphodiesterase (PDE) enzymes and modulate critical signaling pathways. patsnap.comtermedia.pl These actions collectively reduce the neuroinflammatory state, which is a key factor in the pathology of various neurological disorders. nih.govnih.gov

Antineoplastic Activities in Preclinical Cancer Models

Beyond its anti-inflammatory properties, this compound has demonstrated potential as an antineoplastic agent, particularly in models of glioblastoma, an aggressive form of brain cancer.

Systemic administration of this compound has been shown to significantly decrease tumor growth in a CNS-1 rat model of glioblastoma multiforme (GBM). nih.govoup.com A key finding is that this effect is not due to direct toxicity to the cancer cells, but rather through the modulation of the tumor microenvironment. nih.gov this compound preferentially targets microglia, the brain's resident immune cells that are often co-opted by tumors to support their growth and invasion. plos.orgnih.govmdpi.com

The compound inhibits the migration of microglia toward glioma cells. plos.org This is achieved by targeting TROY (TNFRSF19), a receptor that is upregulated in microglia in the tumor microenvironment and plays a crucial role in their migration. plos.orgnih.govplos.org By decreasing the expression of TROY and its downstream signaling molecules such as Rac1, this compound effectively hampers the ability of glioma cells to invade the surrounding brain tissue. plos.orgnih.gov This mechanism highlights a novel therapeutic strategy focused on disrupting the supportive relationship between cancer cells and the surrounding microenvironment. plos.orgnih.gov

Table 2: this compound's Effect on Glioblastoma in a Rodent Model
Experimental ModelKey FindingsMechanism of ActionSource
CNS-1 Rat Glioma ModelSignificant decrease in tumor growth; Inhibition of glioblastoma cell invasion.Targets microglia, not tumor cells directly. Decreases microglial migration by inhibiting the TROY signaling pathway. plos.orgnih.govnih.gov

In addition to inhibiting tumor invasion, this compound has been found to enhance the efficacy of standard cancer therapies. nih.govoncology-central.com Studies have demonstrated that it sensitizes glioblastoma cells to the cytotoxic effects of the chemotherapy agent temozolomide (B1682018) (TMZ), which is the standard-of-care for GBM patients. nih.govoncology-central.com

The mechanism behind this chemosensitization is linked to the targeting of the TROY signaling pathway. nih.gov Elevated TROY expression in glioblastoma is associated with resistance to both chemotherapy and radiation. nih.gov By decreasing TROY expression, this compound helps to overcome this resistance, making the cancer cells more vulnerable to treatment. nih.govoncology-central.com This suggests that this compound could be used as an adjuvant therapy to improve the clinical outcomes of existing treatment regimens for glioblastoma. oncology-central.com

A noteworthy aspect of this compound's mechanism is its lack of significant direct antiproliferative or cytotoxic effects on glioma cells in vitro. nih.gov Research has shown that this compound's primary antineoplastic action in glioblastoma models stems from its ability to modulate the tumor microenvironment, specifically by inhibiting the pro-tumorigenic functions of microglia, rather than by directly killing cancer cells. nih.govnih.gov

This distinction is critical, as it categorizes this compound not as a conventional cytotoxic agent but as a modulator of the tumor microenvironment. Its ability to inhibit glioma cell invasion and growth is an indirect consequence of its anti-inflammatory and glial-modulating properties. plos.orgnih.gov This approach, which targets the supportive ecosystem of a tumor, represents a departure from traditional cancer therapies that focus solely on the malignant cells.

Neuromodulatory and Analgesic Effects in Pain and Neurological Disease Models

This compound has demonstrated significant potential as a neuromodulatory and analgesic agent in various preclinical models of pain and neurological diseases. nih.govnih.govfrontiersin.orgscielo.br Its effects are attributed to its ability to modulate glial cell activity and influence key signaling pathways involved in pain and neuroinflammation. nih.govnih.gov

Alleviation of Neuropathic Pain Phenotypes in Rodent Models

In rodent models of neuropathic pain, a condition often characterized by an exaggerated pain response to stimuli, this compound has shown promise in alleviating pain-related behaviors. nih.govbiolifesas.orgnih.gov Studies utilizing models such as the L5 spinal nerve transection have demonstrated that this compound can both prevent the development of and reduce existing mechanical allodynia, a state where non-painful stimuli are perceived as painful. nih.govresearchgate.net This anti-allodynic effect is linked to the compound's ability to modulate glial cells, specifically microglia and astrocytes, which are known to play a crucial role in the development and maintenance of neuropathic pain. nih.govnih.gov

Furthermore, research in a vincristine-induced neuropathic pain model in rats, which mimics chemotherapy-induced neuropathy, has shown that this compound can suppress pain hypersensitivity. biolifesas.org This effect is associated with a reduction in neuroinflammation and the activation of glial cells. biolifesas.org By targeting these underlying mechanisms, this compound presents a potential therapeutic strategy for managing challenging neuropathic pain states. nih.govbiolifesas.orgnih.gov

Attenuation of Mechanical Allodynia in Acute Incisional Pain Models

This compound has also been investigated for its efficacy in acute pain models, such as the incisional pain model in rats, which simulates postoperative pain. nih.govnih.gov In these studies, systemic administration of this compound was found to significantly increase the mechanical withdrawal threshold, indicating a reduction in mechanical allodynia. nih.govnih.gov The analgesic effect was observed to be dose-dependent. nih.gov

The mechanism behind this attenuation of acute pain is thought to involve the modulation of inflammatory responses. nih.gov Specifically, this compound has been shown to inhibit the increase in serum levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) following incision. nih.gov These findings suggest that this compound's anti-allodynic effects in acute pain are mediated, at least in part, by its anti-inflammatory properties. nih.gov

Mechanistic Links to Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1) Induction in Pain Pathways

A key molecular mechanism underlying the analgesic effects of this compound involves the induction of Mitogen-Activated Protein Kinase Phosphatase-1 (MKP-1). nih.gov Mitogen-activated protein kinases (MAPKs) are crucial signaling molecules in pain pathways, and their activity is negatively regulated by MKP-1. nih.govnih.gov

In a rat model of acute incisional pain, intrathecal injection of this compound was found to increase the expression of MKP-1 in the spinal cord. nih.gov This upregulation of MKP-1 was accompanied by a decrease in the phosphorylation of p38 MAPK, a key downstream target of MKP-1 involved in pain signaling. nih.gov The analgesic effect of this compound was partially reversed by an MKP-1 inhibitor, further solidifying the role of this phosphatase in the compound's mechanism of action. nih.gov This suggests that by inducing MKP-1, this compound can effectively dampen the MAPK signaling cascade that contributes to pain. nih.gov

Experimental Evidence of Neuroprotection in Ischemic Models

Beyond its analgesic properties, this compound has demonstrated neuroprotective effects in experimental models of ischemia. nih.govnih.gov Ischemic stroke is a major cause of disability and death, and neuroprotective agents that can mitigate neuronal damage are of significant interest. openaccessjournals.comnih.govexplorationpub.com

In a temporary focal ischemia model in rats, this compound treatment resulted in a significant reduction in infarct volume. nih.gov The neuroprotective effect was found to be time-dependent, highlighting a therapeutic window for its administration. nih.gov The proposed mechanism of action for this compound's neuroprotection involves its activity as an adenosine (B11128) uptake and phosphodiesterase inhibitor. nih.gov By modulating these pathways, this compound may help to preserve neuronal viability in the face of ischemic insult. nih.govnih.gov The promising results from these preclinical studies suggest that this compound could have a potential role in the management of ischemic brain injury. nih.gov

Interactive Data Table: Summary of this compound's Effects in Pain and Neurological Models

Model Effect of this compound Key Findings
Rodent Neuropathic Pain Models Alleviation of mechanical allodynia. nih.govnih.gov Modulates glial cell activation and reduces neuroinflammation. nih.govbiolifesas.orgnih.gov
Acute Incisional Pain Model Attenuation of mechanical allodynia. nih.govnih.gov Inhibits the production of pro-inflammatory cytokines. nih.gov
Pain Pathways Induction of MKP-1. nih.gov Leads to decreased phosphorylation of p38 MAPK. nih.gov
Ischemic Models Neuroprotection, reduction of infarct volume. nih.gov Acts as an adenosine uptake and phosphodiesterase inhibitor. nih.gov

Advanced Research Methodologies and Experimental Designs in Propentofylline Investigations

In Vivo Preclinical Animal Modeling

Preclinical animal models are essential for evaluating the efficacy and understanding the in vivo mechanisms of action of propentofylline (B1679635) in a complex biological system.

CNS-1 Rat Glioma Model: This model has been extensively used to study the in vivo effects of pthis compound on glioblastoma. nih.govnih.gov In this model, CNS-1 glioma cells are injected into the striatum of rats. nih.govnih.gov Systemic administration of pthis compound has been shown to significantly decrease tumor growth in these animals. nih.govnih.gov Importantly, the anti-tumor effect of pthis compound was not observed when the tumor cells were implanted outside the central nervous system, highlighting the crucial role of the CNS microenvironment, particularly microglia, in its mechanism of action. nih.gov

Neuropathic Pain Models: Various rodent models of neuropathic pain have been used to assess the antiallodynic properties of pthis compound. One such model is the L5 spinal nerve transection model in rats. nih.gov In this model, pthis compound has been shown to both prevent the development of and attenuate existing mechanical allodynia in a dose-dependent manner. researchgate.netnih.gov Another model involves inducing neuropathic pain with the chemotherapy agent vincristine. doi.org In this model, pthis compound treatment significantly suppressed pain hypersensitivity and reduced the number of activated glial cells in the spinal cord. doi.org

Acute Pain Models: The effects of pthis compound on acute pain have been investigated using models such as the acute incisional pain model in rats. nih.gov In this model, an intrathecal injection of pthis compound was found to increase the mechanical withdrawal threshold, indicating an analgesic effect. nih.gov Another model of acute pain is the postoperative pain model, where pthis compound administered intraperitoneally also demonstrated antiallodynic effects. nih.gov

The table below summarizes the findings from various in vivo animal models:

Interactive Data Table: In Vivo Animal Models in Pthis compound Research
Animal Model Disease/Condition Key Findings
CNS-1 Rat Glioma Glioblastoma Multiforme Significant decrease in tumor volume with systemic pthis compound treatment. nih.govnih.gov
L5 Spinal Nerve Transection (Rat) Neuropathic Pain Dose-dependent prevention and attenuation of mechanical allodynia. researchgate.netnih.gov
Vincristine-Induced Neuropathy (Rat) Neuropathic Pain Suppression of pain hypersensitivity and reduction in glial activation. doi.org
Acute Incisional Pain (Rat) Acute Pain Increased mechanical withdrawal threshold, indicating analgesia. nih.gov
Postoperative Pain (Rat) Acute Pain Antiallodynic effects against mechanical allodynia. nih.gov

Methodological Considerations for Experimental Rigor and Reproducibility in Animal Studies

Ensuring the rigor and reproducibility of preclinical animal studies is fundamental to the valid translation of scientific findings. nih.govbouviergrant.com The "reproducibility crisis" in biomedical research has highlighted the critical need for robust experimental design to avoid wasted resources and ethically questionable use of animals in inconclusive studies. tradelineinc.comdrugtargetreview.com

Key considerations for enhancing experimental rigor in animal investigations of pthis compound include:

Study Design and Reporting: Adherence to established guidelines, such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) Essential 10, is critical. bouviergrant.com This includes transparent reporting on sample size calculation, inclusion and exclusion criteria, randomization processes, and whether experiments were conducted with blinding. bouviergrant.com

Controlling for Bias: Randomization of animals to treatment groups helps prevent selection bias, while blinding of investigators during data collection and analysis mitigates observer bias. These steps are essential for the integrity of the results. frontiersin.org

Environmental Factors: There is growing recognition that extrinsic environmental factors—such as temperature, light, noise, and even bedding—can significantly influence animal physiology and, consequently, research outcomes. tradelineinc.com Standardizing or systematically varying these conditions (a process known as heterogenization) can improve the generalizability and reproducibility of findings. drugtargetreview.com For instance, the neuroinflammatory response that pthis compound is intended to modulate can be sensitive to such environmental stressors.

Statistical Analysis: The use of appropriate statistical methods, clearly defined outcome measures, and a pre-specified analysis plan are necessary to avoid false-positive results. A rigorous statistical approach ensures that the observed effects of pthis compound are scientifically meaningful. nih.govfrontiersin.org

By implementing these principles, researchers can increase the reliability and translational potential of animal studies investigating the therapeutic effects of pthis compound.

Computational and Systems Biology Approaches

Computational and systems biology approaches offer powerful tools to dissect the complex biological interactions of drugs like pthis compound. These in silico methods can predict molecular interactions, understand system-wide effects, and simulate drug behavior, thereby accelerating research and providing deeper mechanistic insights. nih.gov

In Silico Modeling for Drug-Target Interaction Prediction and Pharmacophore Development

In silico modeling is a cornerstone of modern drug discovery, enabling rapid screening and prediction of a compound's biological activity. biotech-asia.orgnih.gov For pthis compound, these techniques can be used to refine our understanding of its known mechanisms and discover new ones.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a drug to a specific protein target. nih.gov For example, a docking simulation could model the interaction of pthis compound with the active site of its known target, phosphodiesterase (PDE), providing insights into the structural basis of its inhibitory activity. drugbank.com This allows for a detailed visualization of the binding mode and intermolecular interactions.

Pharmacophore Development: A pharmacophore model represents the essential three-dimensional arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to interact with a specific target. biotech-asia.org By analyzing the structure of pthis compound and other known PDE inhibitors, a pharmacophore model can be developed. This model can then be used to screen large virtual libraries of compounds to identify novel molecules with potential PDE-inhibiting activity or to predict additional targets for pthis compound itself.

In Silico TechniqueApplication for Pthis compound ResearchPredicted Outcome
Molecular Docking Simulate the binding of pthis compound to phosphodiesterase (PDE) and adenosine (B11128) transporters.Predicts binding affinity, identifies key amino acid interactions, and explains the structural basis of inhibition.
Pharmacophore Modeling Develop a 3D model of the essential features required for PDE inhibition based on pthis compound's structure.Creates a virtual query to screen for other molecules with similar therapeutic potential or to predict off-target effects.
Virtual Screening Use docking or pharmacophore models to search large compound databases.Identifies novel, structurally different compounds that may share pthis compound's mechanism of action.

Network Pharmacology and Pathway Analysis for Comprehensive Mechanistic Understanding

Network pharmacology moves beyond the "one-drug, one-target" paradigm to embrace the complexity of biological systems. nih.gov This approach is particularly well-suited for drugs like pthis compound, which exhibit polypharmacology (acting on multiple targets). nih.govnih.gov

A typical network pharmacology workflow for analyzing pthis compound would involve:

Target Identification: Identifying known and predicted targets of pthis compound using databases and prediction tools. scispace.com Known targets include phosphodiesterases and adenosine transporters. drugbank.com

Network Construction: Building a "compound-target-disease" network to visualize the relationships between pthis compound, its molecular targets, and the pathological processes of neurodegenerative diseases. scienceopen.com

Pathway Enrichment Analysis: Using bioinformatics tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify which biological pathways are significantly affected by pthis compound's targets. scispace.comnih.gov This could reveal, for example, that the targets are highly involved in neuroinflammatory signaling (e.g., TNF signaling pathway, PI3K-Akt signaling pathway) or pathways related to synaptic function. researchgate.net

This approach provides a holistic view of the drug's mechanism, potentially explaining its diverse therapeutic effects, from glial cell modulation to the reduction of beta-amyloid precursor protein formation. nih.gov

Quantitative Systems Pharmacology (QSP) Modeling for Preclinical Prediction

Quantitative Systems Pharmacology (QSP) represents a highly integrated modeling approach that connects the molecular actions of a drug to whole-body physiological and pathological processes. nih.gov QSP models are mechanistic, incorporating biological pathways, disease progression dynamics, and drug pharmacokinetics to simulate how a drug will affect a biological system over time. springernature.com

In the context of pthis compound, a QSP model could be developed to investigate its potential in treating complex neurodegenerative diseases like Alzheimer's. nih.gov Such a model would integrate:

Disease Sub-model: Mathematical descriptions of key pathological processes in Alzheimer's, such as amyloid-beta accumulation, tau pathology, and neuroinflammation. nih.gov

Pharmacology Sub-model: Equations describing how pthis compound inhibits phosphodiesterase, modulates adenosine levels, and affects glial cell activation.

Pharmacokinetics Sub-model: Data on how the drug is absorbed, distributed, metabolized, and excreted in the body.

By linking these components, a QSP model can simulate "what-if" scenarios to predict the long-term impact of pthis compound on disease progression in different patient sub-populations, helping to optimize clinical trial design and identify potential biomarkers. youtube.com

Modeling ApproachLevel of AnalysisKey Question for Pthis compound
In Silico Modeling Molecular InteractionHow does pthis compound bind to its specific targets like PDE?
Network Pharmacology Biological Pathways & NetworksWhich signaling pathways are most significantly modulated by pthis compound's multi-target profile?
QSP Modeling Whole System (Organ/Body)How does pthis compound's mechanism of action translate to a long-term change in the progression of neurodegeneration?

Comparative Preclinical Pharmacology and Synergistic Research Directions

Comparative Analysis of Propentofylline (B1679635) with Structurally Related Methylxanthines (e.g., Pentoxifylline) in Experimental Systems

Pthis compound shares structural similarities with other methylxanthines, most notably pentoxifylline (B538998), leading to overlapping but distinct pharmacological profiles. Both compounds are known to inhibit phosphodiesterases (PDEs) and exhibit anti-inflammatory and rheological effects. However, preclinical studies highlight nuances in their mechanisms and efficacy across various experimental models. nih.gov

A key area of differentiation lies in their neuroprotective actions. Pthis compound has demonstrated profound effects on glial cell modulation, specifically inhibiting the activation of microglia and astrocytes, which are key players in neuroinflammation. nih.govnih.gov This modulation helps to decrease the production and release of damaging pro-inflammatory factors. nih.gov While pentoxifylline also possesses anti-inflammatory properties, pthis compound's direct glial modulation appears to be a more pronounced aspect of its neuroprotective profile. nih.govnih.govnih.gov

In a preclinical model of inflammatory pain, both pthis compound and pentoxifylline were shown to be effective in antagonizing hyperalgesia. nih.gov A study on formalin-induced pain in rats revealed that local administration of both compounds could inhibit pain behavior and reduce levels of tumor necrosis factor-alpha (TNF-α) mRNA in the inflamed tissue. nih.gov

Below is an interactive data table summarizing the comparative preclinical effects of pthis compound and pentoxifylline in a model of inflammatory pain.

CompoundDoseEffect on Formalin-Induced Pain Behavior (incidents per 5 min)Effect on TNF-α mRNA Level in Inflamed Tissue
Control (Formalin) -47.6 ± 4.6150% increase
Pentoxifylline 1 mg/100 µL33.6 ± 2.5~40% reduction
Pentoxifylline 2 mg/100 µL23.6 ± 3.4Not specified
Pthis compound 2 mg/100 µLSignificant antagonistic effectNot specified

Data extracted from a preclinical study on formalin-induced pain in rats. nih.gov

Furthermore, a Cochrane review of methylxanthines for acute ischemic stroke included trials for both pentoxifylline and pthis compound. nih.gov While the evidence was insufficient to definitively assess their efficacy, the inclusion of both drugs in such analyses underscores their perceived therapeutic overlap. nih.gov

Investigation of Synergistic or Additive Preclinical Effects with Other Experimental Compounds or Therapeutic Modalities

The multi-faceted nature of neurodegenerative and neuroinflammatory diseases suggests that combination therapies may offer superior efficacy over monotherapies. The preclinical investigation into the synergistic or additive effects of pthis compound with other compounds is an emerging area of interest, although specific studies remain limited.

Pthis compound's mechanism of action, particularly its ability to modulate glial cell activity and enhance adenosine (B11128) signaling, suggests a strong potential for synergy with other therapeutic agents. nih.govpatsnap.com For instance, its anti-inflammatory properties could complement the actions of disease-modifying drugs in neurodegenerative conditions. Clinically, pthis compound has been considered as a potential adjuvant treatment for conditions like schizophrenia and multiple sclerosis, hinting at its utility in combination regimens. nih.gov

While direct preclinical evidence of synergy is not extensively documented in publicly available literature, the compound's broad spectrum of action provides a strong rationale for future investigations. Potential areas of exploration include its combination with other neuroprotective agents, anti-inflammatory drugs, or compounds targeting specific pathways implicated in neurodegeneration.

Theoretical Frameworks for Polypharmacology and Multi-target Drug Design in the Context of Pthis compound

Pthis compound serves as a compelling case study for the principles of polypharmacology, the intentional design of single molecules that can engage multiple biological targets. patsnap.com This approach is particularly relevant for complex diseases like Alzheimer's disease and vascular dementia, where multiple pathological processes are at play. nih.gov

The therapeutic potential of pthis compound stems from its ability to concurrently modulate several key pathways:

Phosphodiesterase (PDE) Inhibition: Like other methylxanthines, pthis compound inhibits PDEs, leading to increased levels of cyclic AMP (cAMP). nih.govpatsnap.com This can have a range of downstream effects, including reduced inflammation and enhanced neuronal survival.

Adenosine Reuptake Inhibition: By blocking the reuptake of adenosine, pthis compound enhances adenosinergic signaling. nih.govpatsnap.com Adenosine is a potent endogenous neuroprotectant with anti-inflammatory and anti-excitotoxic properties.

Glial Cell Modulation: A distinguishing feature of pthis compound is its ability to directly modulate the activity of microglia and astrocytes. nih.govnih.gov By suppressing their pro-inflammatory activation, it helps to create a more favorable microenvironment for neuronal health.

This multi-target engagement aligns with modern drug discovery paradigms that are moving away from the "one-drug, one-target" model towards a more holistic, network-based approach. The ability of pthis compound to influence inflammation, neuronal signaling, and glial cell function simultaneously makes it an attractive candidate for treating diseases with complex and interconnected pathologies.

Future Vistas and Emerging Paradigms in Propentofylline Research

Identification of Novel Preclinical Indications and Therapeutic Applications for Propentofylline (B1679635) Analogues

While the neuroprotective effects of pthis compound are well-documented, ongoing research is exploring its potential and that of its analogues in a wider range of pathologies. scielo.brmdpi.com The ability of pthis compound to modulate glial cell activation and neuroinflammation is a key driver for these investigations. scielo.brresearchgate.netplos.org

Preclinical studies have demonstrated the potential of pthis compound in diverse conditions:

Neuropathic Pain: Pthis compound has shown antiallodynic properties in rodent models of neuropathic pain, suggesting its utility in managing this challenging condition. researchgate.netnih.gov It appears to exert its effects by interrupting spinal glial function. nih.gov

Glioblastoma: In a rodent model of glioblastoma multiforme, pthis compound was found to decrease tumor growth by directly targeting microglia. nih.gov This points to a potential role for pthis compound analogues in oncology, specifically for brain tumors. spandidos-publications.com

Schizophrenia: Pthis compound has been investigated as an adjuvant therapy in chronic schizophrenia, with one study indicating a benefit in improving positive symptoms and general psychopathology when added to risperidone (B510). nih.gov

Sickness and Depressive-Like Behavior: Research in rats has shown that pthis compound can prevent sickness behavior and depressive-like states induced by lipopolysaccharide, likely through its anti-inflammatory effects on the neuroinflammatory pathway. plos.org

These findings underscore the potential for repurposing pthis compound and developing novel analogues for a variety of diseases where neuroinflammation and glial cell activation play a significant role.

Table 1: Novel Preclinical Indications for Pthis compound

IndicationPreclinical ModelKey Findings
Neuropathic PainRodent L5 spinal nerve transectionAttenuated mechanical allodynia. researchgate.netnih.gov
GlioblastomaCNS-1 rat modelDecreased tumor growth by targeting microglia. nih.gov
SchizophreniaAdjuvant to risperidone in patientsImprovement in positive and general psychopathology scores. nih.gov
Sickness BehaviorLipopolysaccharide-induced in ratsPrevented body weight loss and behavioral impairments. plos.org

Advanced Mechanistic Studies Leveraging Cutting-Edge Omics Technologies

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to dissect the complex mechanisms of action of pthis compound at a molecular level. These approaches can provide a systems-level understanding of how pthis compound influences cellular pathways and networks.

Proteomics: Proteomic analyses can identify changes in protein expression in response to pthis compound treatment. For instance, proteomics has been used to study the effects of chronic morphine exposure, a context where glial modulators like pthis compound are relevant. researchgate.net Such studies could reveal novel protein targets of pthis compound and its downstream signaling effects. Quantitative proteomic analysis of human plasma has also been utilized to identify novel biomarkers for various conditions, a technique that could be applied to monitor pthis compound's effects. zcmu.edu.cn

Metabolomics: Metabolomic studies can reveal alterations in metabolic pathways. Pthis compound has been identified as a metabolite in studies investigating salt tolerance in plants and has been noted in the Human Metabolome Database. researchgate.nethmdb.cahmdb.ca In studies on hyperlipidemic mice, pthis compound was identified as a critical differential compound, suggesting a role in metabolic regulation. mdpi.com Applying metabolomics to pthis compound research in the context of neurological diseases could uncover new mechanisms related to cellular energy and metabolism.

Multi-omics Approaches: Integrating data from multiple omics platforms can provide a more comprehensive picture. For example, multi-omics studies in glioblastoma have revealed sensitivities to certain drugs based on the tumor's molecular profile. oup.combiorxiv.org A similar approach for pthis compound could identify patient populations most likely to respond to treatment and guide the development of targeted therapies.

Table 2: Application of Omics Technologies in Pthis compound Research

Omics TechnologyPotential ApplicationKey Insights
ProteomicsIdentifying protein expression changes post-treatment.Uncovering novel drug targets and signaling pathways. researchgate.netupm.edu.my
MetabolomicsAnalyzing alterations in metabolic pathways.Understanding effects on cellular energy and metabolism. researchgate.netmdpi.com
Multi-omicsIntegrating data from genomics, transcriptomics, etc.Identifying predictive biomarkers and personalizing therapy. spandidos-publications.comoup.com

Rational Design and Synthesis of Pthis compound Derivatives with Enhanced Preclinical Profiles

Building on the xanthine (B1682287) scaffold of pthis compound, medicinal chemists are engaged in the rational design and synthesis of new derivatives with improved properties. hmdb.canih.gov The goal is to enhance potency, selectivity, and pharmacokinetic profiles, thereby increasing therapeutic efficacy and reducing potential side effects.

The development of novel xanthine derivatives often involves in silico design and screening. eurekaselect.comresearchgate.net Computational approaches, such as molecular docking and dynamics, can predict how a compound will interact with its target, such as phosphodiesterases. nih.gov This allows for the prioritization of compounds for synthesis and biological testing. For instance, in silico methods have been successfully used to identify novel xanthine derivatives as inhibitors of phosphodiesterase 9A (PDE9A). nih.gov

The synthesis of these new derivatives can lead to compounds with tailored properties. For example, new series of 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazide derivatives have been synthesized and evaluated for their metabolic stability and hepatotoxicity. pensoft.net Such studies are crucial for developing drug candidates with favorable preclinical profiles.

Development of Innovative Experimental Models to Bridge Preclinical-to-Translational Gaps

A significant challenge in drug development is the translation of preclinical findings to clinical efficacy. ahajournals.org To address this, researchers are developing more sophisticated and human-relevant experimental models.

Organoids: Brain organoids, three-dimensional self-organizing structures derived from human pluripotent stem cells, are emerging as powerful tools for modeling neurodegenerative diseases. emulatebio.comfrontiersin.orgfrontiersin.org These models can recapitulate key aspects of human brain development and pathology, offering a more accurate platform to test the efficacy of compounds like pthis compound than traditional 2D cell cultures or even some animal models. mdpi.com

Microphysiological Systems (Organs-on-Chips): These devices mimic the structure and function of human organs at a micro-scale and can be used to study drug responses in a more physiologically relevant context. pharmafeatures.comfrontiersin.org For neurodegenerative disease research, brain-on-a-chip models that incorporate a functional blood-brain barrier are particularly valuable for assessing drug penetration and efficacy. emulatebio.com

Advanced Animal Models: The use of transgenic reporter mice allows for the in vivo tracking of specific cellular processes, such as glutamate (B1630785) transporter activation in astrocytes, providing deeper insights into how pthis compound works in a living organism. nih.gov

These innovative models hold the promise of improving the predictive value of preclinical research and accelerating the development of effective therapies based on pthis compound and its analogues.

Methodological Innovations in Preclinical Drug Discovery and Development relevant to Pthis compound Research

The field of preclinical drug discovery is continuously evolving, with new methodologies being developed to improve efficiency and success rates. zonmw.nl

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries to identify "hits" with desired biological activity. europa.eu For pthis compound research, HTS assays for phosphodiesterase inhibitors are particularly relevant. mdpi.comnih.govresearchgate.net Recent innovations in HTS include fluorescence-based assays and the use of GloSensor technology, which offer cost-effective and efficient ways to screen for new PDE inhibitors. mdpi.comnih.govresearchgate.net

Artificial Intelligence (AI) and In Silico Methods: AI and computational modeling are transforming drug discovery. pharmafeatures.com These tools can be used to predict the properties of new molecules, identify potential drug targets, and analyze large datasets from omics studies. eurekaselect.comresearchgate.net For xanthine derivatives like pthis compound, in silico design and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction can streamline the development of new drug candidates. researchgate.net

Integrated Testing Strategies: Modern drug development is moving towards integrated approaches that combine data from various sources, including in vitro, in vivo, and in silico models. pharmafeatures.com This holistic approach, often visualized as an "adverse outcome pathway" (AOP), helps to build a more complete understanding of a drug's effects and potential toxicity. pharmafeatures.com

By embracing these methodological innovations, research into pthis compound and its derivatives can become more targeted, efficient, and ultimately more successful in delivering new therapeutic options.

Systematic Approaches to Knowledge Synthesis in Propentofylline Research

Methodologies for Conducting Comprehensive Preclinical Systematic Reviews

A systematic review of preclinical studies on ropentofylline begins with a clearly formulated research question and a detailed protocol. rima.org This protocol acts as a roadmap for the review, outlining the objectives, search strategy, study selection criteria, data extraction procedures, and methods for assessing study quality and synthesizing data. bmj.comrima.org The protocol should be registered to ensure transparency and minimize bias. rima.org

Formulating the Research Question: The research question is typically structured using the Population, Intervention, Comparator, and Outcome (PICO) framework. For a preclinical review of this compound, this might look like:

P opulation: Animal models of a specific neurological condition (e.g., ischemic stroke, Alzheimer's disease).

I ntervention: Administration of this compound.

C omparator: Placebo, no treatment, or another active compound.

O utcome: Measures of neurological function, histopathological changes, or relevant biomarkers.

Literature Search: A comprehensive and reproducible search strategy is fundamental to a systematic review. rima.org This involves searching multiple electronic databases such as PubMed, Embase, and Web of Science. rima.org The search strategy combines keywords and subject terms related to this compound and the disease models of interest. bmj.com To capture all relevant studies, it is also important to search grey literature, which includes conference proceedings and unpublished trial data. bmj.com

Study Selection: The selection of studies is a two-stage process. Initially, titles and abstracts of the retrieved records are screened for relevance against predefined inclusion and exclusion criteria. Subsequently, the full texts of potentially relevant articles are assessed for final inclusion. nottingham.ac.uk This process is typically performed by at least two independent reviewers to minimize selection bias. camarades.de

Assessment of Methodological Quality: The quality and risk of bias of included preclinical studies are critically appraised. Tools like the SYstematic Review Centre for Laboratory animal Experimentation (SYRCLE) risk of bias tool can be used for this purpose. camarades.de This tool assesses aspects of study design such as allocation concealment, blinding of investigators and outcome assessors, and handling of incomplete outcome data. camarades.de

The following table outlines the key stages of a preclinical systematic review for this compound:

StageDescriptionKey Considerations
Protocol Development A detailed plan of the review methodology.Should be registered (e.g., on PROSPERO or SYRF Protocol Registry). rima.org
Literature Search Comprehensive search of multiple databases and grey literature.Requires a well-defined search strategy with keywords and subject terms. bmj.comrima.org
Study Selection Screening and selection of studies based on predefined criteria.Performed by two independent reviewers to reduce bias. camarades.de
Data Extraction Systematic extraction of relevant data from included studies.Use of a standardized data extraction form is recommended. camarades.de
Quality Assessment Critical appraisal of the methodological quality of included studies.Use of a validated tool like the SYRCLE risk of bias tool. camarades.de
Data Synthesis Qualitative and/or quantitative (meta-analysis) synthesis of the extracted data.The method of synthesis depends on the homogeneity of the studies. rima.org

Principles of Qualitative Synthesis and Meta-Synthesis in Experimental this compound Literature

Qualitative synthesis, or meta-synthesis, is an approach to integrating the findings from multiple qualitative studies to generate a new, more comprehensive understanding of a phenomenon. core.ac.ukresearchgate.net While less common in preclinical research which is often quantitative, the principles of qualitative synthesis can be applied to the descriptive and non-numerical data present in experimental this compound literature. This can be particularly useful for understanding the breadth of experimental models used, the range of outcomes assessed, and the potential mechanisms of action proposed across different studies.

The process of meta-synthesis involves identifying key concepts or themes from individual studies and then translating them into one another to develop overarching themes or a new interpretation. refined.site This is an interpretive process, in contrast to the aggregative nature of quantitative meta-analysis. core.ac.uk

Key Principles of Qualitative Synthesis:

Interpretive, not aggregative: The goal is to create a new interpretation, not just to pool data. core.ac.uk

Context-dependent: The synthesis acknowledges the importance of the context of the original studies. evidence.ir

Transparency: The methods used for synthesis should be clearly documented to ensure the process is transparent and reproducible. evidence.ir

In the context of this compound research, a qualitative synthesis could be used to:

Systematically map the different animal models and experimental conditions under which this compound has been tested.

Synthesize the reported mechanisms of action (e.g., glial cell modulation, anti-inflammatory effects) across various studies. karger.comresearchgate.netbmj.com

Explore the consistency of findings across different research groups and experimental paradigms.

The JBI meta-aggregative approach offers a structured method for qualitative synthesis. refined.site This approach involves the extraction of findings, categorization of findings, and the aggregation of these categories into synthesized findings. refined.site This method is inclusive of different qualitative research methodologies. refined.site

The following table outlines different approaches to qualitative synthesis that could be applied to the this compound literature:

Synthesis MethodDescriptionApplication to this compound Research
Thematic Synthesis A method for identifying and developing analytical themes from the findings of primary studies. nih.govTo identify common themes related to the efficacy and proposed mechanisms of this compound across different preclinical models.
Meta-ethnography Involves the systematic comparison and translation of concepts and metaphors across studies to develop a new line of argument. evidence.irTo synthesize the conceptual understanding of this compound's neuroprotective effects from different research perspectives.
Realist Synthesis A theory-driven approach that seeks to understand not just whether an intervention works, but how it works, for whom, and in what circumstances. evidence.irTo explore the contextual factors that may influence the efficacy of this compound in different preclinical settings.

Methodological Frameworks for Rigorous Literature Appraisal and Data Extraction in Preclinical Studies

Rigorous literature appraisal and data extraction are critical steps in a systematic review to ensure the validity and reliability of the findings. camarades.de These processes should be guided by a predefined protocol and conducted by at least two independent reviewers to minimize errors and bias. camarades.de

Literature Appraisal: The appraisal of preclinical studies for a systematic review on this compound would involve assessing the risk of bias. The SYRCLE risk of bias tool is a widely recommended framework for this purpose. camarades.de It is adapted from the Cochrane Risk of Bias tool for clinical trials and addresses biases relevant to animal studies.

Key Domains of the SYRCLE Risk of Bias Tool:

Selection Bias: Related to the allocation of animals to treatment groups.

Performance Bias: Related to the blinding of personnel and animals during the experiment.

Detection Bias: Related to the blinding of outcome assessors.

Attrition Bias: Related to incomplete outcome data.

Reporting Bias: Related to selective reporting of outcomes.

Other Biases: Any other potential sources of bias.

Data Extraction: A standardized data extraction form is used to collect relevant information from each included study in a consistent manner. nih.gov For a systematic review of this compound, the data extraction form would typically include:

Study Characteristics: Author, year of publication, country.

Animal Model and Population: Species, strain, sex, age, and details of the disease model.

Intervention and Comparator: The specific form of this compound used, and details of the control group.

Outcome Measures: Both primary and secondary outcomes, the time points of measurement, and the methods of measurement.

Quantitative Data: Mean values, standard deviations (or standard errors), and sample sizes for each outcome in each group. camarades.de

Qualitative Data: Descriptions of methods, reported mechanisms, and any other relevant observations.

The following table presents a sample data extraction framework for a preclinical systematic review of this compound:

Data CategorySpecific Data Points to Extract
Study Identifiers First author, year of publication, journal
Animal Model Species (e.g., rat, mouse), strain, sex, age, weight, disease induction method (e.g., MCAO for stroke)
Intervention Group Chemical form of this compound
Control Group Type of control (e.g., placebo, vehicle)
Outcome Measures Neurological deficit scores, infarct volume, behavioral tests, biochemical markers
Quantitative Results Mean, standard deviation (SD), standard error of the mean (SEM), sample size (n) per group
Risk of Bias Assessment Judgements for each domain of the SYRCLE tool (Low, High, or Unclear risk of bias)
Notes Any additional relevant information, such as reported adverse events or unexpected findings

The use of software such as SyRF (Systematic Review Facility) or DistillerSR can facilitate the data extraction process and improve accuracy. camarades.demdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.